1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxine ring: This can be achieved through the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization.
Introduction of the pyrrol-2(5H)-one moiety: This step involves the reaction of the dioxine derivative with appropriate reagents to form the pyrrol-2(5H)-one ring.
Functionalization with benzyl and propoxyphenyl groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Substitution: The benzyl and propoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: AlCl3 (Aluminium chloride), FeCl3 (Ferric chloride)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: This compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-5-amine: This compound shares the dioxine ring structure and can be used as a starting material for the synthesis of more complex molecules.
Naphthalene derivatives: These compounds have similar aromatic structures and can be used in similar applications, such as drug development and materials science.
Uniqueness
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile scaffold for the development of new compounds .
Properties
Molecular Formula |
C29H27NO6 |
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Molecular Weight |
485.5 g/mol |
IUPAC Name |
(4Z)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H27NO6/c1-2-14-34-22-11-8-20(9-12-22)26-25(27(31)21-10-13-23-24(17-21)36-16-15-35-23)28(32)29(33)30(26)18-19-6-4-3-5-7-19/h3-13,17,26,31H,2,14-16,18H2,1H3/b27-25- |
InChI Key |
YQNDXVLMXAGQEQ-RFBIWTDZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC4=C(C=C3)OCCO4)/O)/C(=O)C(=O)N2CC5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5 |
Origin of Product |
United States |
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